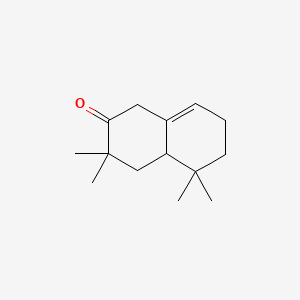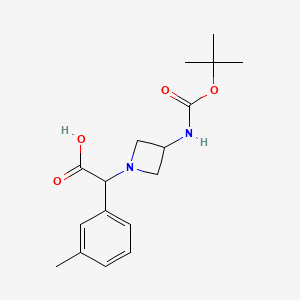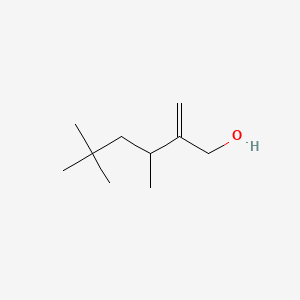
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound is notable for its multiple methyl groups and hydrogenated ring structure, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives, which undergo hydrogenation and alkylation reactions. Specific catalysts and reaction conditions, such as temperature and pressure, are crucial for achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Catalysts such as palladium or platinum on carbon might be used to facilitate hydrogenation, while alkylation could be achieved using Friedel-Crafts conditions with aluminum chloride as a catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might further hydrogenate the naphthalene ring or reduce any ketone groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce fully hydrogenated naphthalenes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, simpler in structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydronaphthalene: Another hydrogenated naphthalene derivative.
Uniqueness
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is unique due to its specific substitution pattern and hydrogenation state, which may impart distinct chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
72927-89-0 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-4,4a,6,7-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
MNMIFQQWGUTOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CC(C(=O)C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)



![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)





![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)


